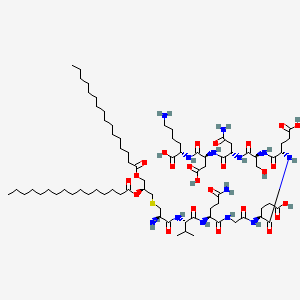

CBLB 612

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C77H135N13O24S |

|---|---|

Molekulargewicht |

1659.0 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C77H135N13O24S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-34-66(101)113-47-51(114-67(102)35-30-28-26-24-22-20-18-16-14-12-10-8-6-2)48-115-49-52(79)69(103)90-68(50(3)4)76(110)85-53(36-39-60(80)92)70(104)82-45-62(94)83-54(37-40-63(95)96)71(105)84-55(38-41-64(97)98)72(106)89-59(46-91)75(109)87-57(43-61(81)93)73(107)88-58(44-65(99)100)74(108)86-56(77(111)112)33-31-32-42-78/h50-59,68,91H,5-49,78-79H2,1-4H3,(H2,80,92)(H2,81,93)(H,82,104)(H,83,94)(H,84,105)(H,85,110)(H,86,108)(H,87,109)(H,88,107)(H,89,106)(H,90,103)(H,95,96)(H,97,98)(H,99,100)(H,111,112)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,68-/m0/s1 |

InChI-Schlüssel |

JJPFGYKSHVVRDE-LXCBNONTSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CSC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cbl-b Protein: A Deep Dive into Structure and Function for Therapeutic Advancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a master negative regulator of immune cell activation, particularly in T-cells.[1] Its role as an intracellular immune checkpoint has positioned it as a highly attractive target for immuno-oncology. A thorough understanding of its molecular architecture is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the Cbl-b protein's structure, its distinct functional domains, and the experimental methodologies employed to elucidate its biological roles.

Cbl-b Protein Architecture: A Multi-Domain Scaffold

The human Cbl-b protein is a 982-amino acid polypeptide characterized by a modular structure comprising several conserved domains that dictate its function as both an E3 ubiquitin ligase and an adaptor protein. The N-terminal region is highly conserved and houses the enzymatic machinery, while the C-terminal half is more divergent and mediates protein-protein interactions.[2][3]

Domain Organization

The intricate functionality of Cbl-b is a direct consequence of its distinct domains, each with specialized roles.

Table 1: Domain Boundaries of Human Cbl-b Protein

| Domain/Region | Subdomain | Approximate Amino Acid Boundaries | Function |

| Tyrosine Kinase Binding (TKB) Domain | 28 - 357 | Recognizes and binds to phosphorylated tyrosine residues on substrate proteins.[2] | |

| Four-Helix Bundle (4H) | - | Part of the composite phosphoprotein-recognition module.[2] | |

| EF Hand | - | Calcium-binding motif contributing to the TKB structure.[2] | |

| Variant SH2 Domain | 248 - 344 | Atypical SH2 domain that binds phosphotyrosine motifs. | |

| Linker Region | 358 - 400 | A flexible region connecting the TKB and RING domains. | |

| RING Finger Domain | 401 - 443 | Binds to E2 ubiquitin-conjugating enzymes, catalyzing ubiquitin transfer. | |

| Proline-Rich Region | 444 - 925 | Mediates interactions with SH3 domain-containing proteins.[2] | |

| Ubiquitin-Associated (UBA) Domain | 926 - 982 | Binds to ubiquitin and poly-ubiquitin chains, and is involved in dimerization.[4] |

Note: The precise amino acid boundaries may vary slightly between different annotation sources. The data presented is a consensus from multiple databases.

Key Functional Domains

-

Tyrosine Kinase Binding (TKB) Domain: This N-terminal domain is a hallmark of the Cbl family and is crucial for substrate specificity.[5] It is a composite domain comprising a four-helix bundle, a calcium-binding EF-hand, and a variant Src homology 2 (SH2) domain.[2] The TKB domain recognizes and binds to specific phosphotyrosine motifs on target proteins, such as receptor and non-receptor tyrosine kinases.[5]

-

RING Finger Domain: The "Really Interesting New Gene" (RING) finger domain confers the E3 ubiquitin ligase activity to Cbl-b.[3] This zinc-finger motif recruits a ubiquitin-conjugating enzyme (E2) loaded with ubiquitin (E2~Ub) and facilitates the transfer of ubiquitin to a lysine residue on the substrate protein bound by the TKB domain.

-

Proline-Rich Region (PRR): Located in the C-terminal half, this extensive region contains multiple motifs that serve as docking sites for the SH3 domains of various adaptor and signaling proteins.[2] This allows Cbl-b to act as a molecular scaffold, bringing together different components of signaling pathways.

-

Ubiquitin-Associated (UBA) Domain: Situated at the C-terminus, the UBA domain of Cbl-b has a high affinity for ubiquitin and poly-ubiquitin chains.[4] This interaction is important for the recognition of ubiquitinated substrates and is also involved in the homodimerization of Cbl-b and its heterodimerization with c-Cbl.[4]

Cbl-b in Cellular Signaling

Cbl-b plays a pivotal role in downregulating signaling pathways, most notably in T-cell activation. Upon T-cell receptor (TCR) engagement without co-stimulation, Cbl-b is activated and targets key signaling intermediates for ubiquitination and subsequent proteasomal degradation, leading to a state of T-cell anergy or unresponsiveness.

Quantitative Data Summary

The structural and functional characterization of Cbl-b has been supported by various quantitative experimental data.

Table 2: Structural Data for Human Cbl-b

| PDB ID | Description | Resolution (Å) |

| 2OOB | Crystal structure of the UBA domain of Cbl-b in complex with ubiquitin | 1.90 |

| 2J6F | Solution structure of the UBA domain of Cbl-b | - |

| 3ZNI | Crystal structure of the TKB domain of Cbl-b in complex with a ZAP-70 peptide | 2.10 |

Experimental Protocols

A variety of experimental techniques are employed to study the structure and function of Cbl-b. Below are outlines of key methodologies.

In Vitro Ubiquitination Assay

This assay is fundamental to assessing the E3 ligase activity of Cbl-b and for screening potential inhibitors.

Objective: To measure the transfer of ubiquitin to a substrate or Cbl-b itself (autoubiquitination) in a cell-free system.

Methodology (TR-FRET based):

-

Reaction Setup: A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), biotinylated-ubiquitin, and recombinant Cbl-b in an appropriate reaction buffer.

-

Initiation: The reaction is initiated by the addition of ATP.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for ubiquitination to occur.

-

Detection: The reaction is stopped, and detection reagents are added. These typically consist of a terbium-labeled anti-tag antibody (e.g., anti-GST if using GST-tagged Cbl-b) and streptavidin-conjugated acceptor fluorophore.

-

Data Acquisition: The plate is read on a TR-FRET microplate reader. The ratio of acceptor to donor emission is proportional to the extent of ubiquitination.

Co-Immunoprecipitation (Co-IP) and Western Blotting

Co-IP is a powerful technique to identify protein-protein interactions with Cbl-b in a cellular context.

Objective: To isolate Cbl-b and its interacting partners from a cell lysate.

Methodology:

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: A Cbl-b specific antibody is added to the cell lysate to bind to Cbl-b.

-

Immune Complex Capture: Protein A/G beads are added to capture the antibody-Cbl-b-interactant complexes.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against Cbl-b and suspected interacting partners.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantitatively measure the kinetics and affinity of protein-protein interactions in real-time.

Objective: To determine the binding affinity and kinetics (association and dissociation rates) of the interaction between Cbl-b and a substrate or binding partner.

Methodology:

-

Ligand Immobilization: Recombinant Cbl-b (the ligand) is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing the interacting protein (the analyte) is flowed over the sensor chip surface.

-

Association: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal.

-

Dissociation: A buffer without the analyte is then flowed over the chip, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

-

Data Analysis: The resulting sensorgram is fitted to various binding models to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

Cbl-b is a multi-domain E3 ubiquitin ligase and adaptor protein that plays a critical role in regulating immune responses. Its well-defined domain architecture provides multiple avenues for therapeutic intervention. A detailed understanding of its structure and function, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of novel immunotherapies targeting the Cbl-b pathway.

References

An In-depth Technical Guide to Cbl-b: Gene Regulation, Expression, and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cbl-b as a Master Regulator of Immune Activation

Casitas B-lineage lymphoma-b (Cbl-b), encoded by the CBLB gene, is a RING finger E3 ubiquitin ligase that has emerged as a critical intracellular immune checkpoint.[1] Unlike surface checkpoint inhibitors, Cbl-b functions within the cytoplasm of immune cells, primarily T-lymphocytes and Natural Killer (NK) cells, to set the activation threshold.[2][3] It acts as a negative regulator, preventing inappropriate or excessive immune responses and playing a pivotal role in maintaining peripheral tolerance.[3][4] Cbl-b performs this function by targeting key signaling proteins for ubiquitination, a post-translational modification that can lead to protein degradation, altered localization, or functional modulation.[5][6]

Due to its crucial role as a gatekeeper of immune activation, Cbl-b has become a compelling therapeutic target in immuno-oncology.[1] Genetic knockout studies in mice have demonstrated that the absence of Cbl-b results in hyperactive T cells and potent anti-tumor immunity.[7][8] Consequently, the development of small molecule inhibitors aimed at attenuating Cbl-b's E3 ligase activity is an active area of research, with the goal of lowering the activation barrier of tumor-infiltrating lymphocytes and enhancing their ability to eradicate cancer cells.[1] This guide provides a comprehensive technical overview of Cbl-b's molecular biology, including its gene regulation, expression patterns, and its central role in key signaling cascades, alongside detailed experimental protocols for its study.

Cbl-b Gene and Protein Architecture

The Cbl family of proteins in mammals includes three members: c-Cbl, Cbl-b, and Cbl-c. Cbl-b and c-Cbl are the most studied and share a high degree of structural homology.[9] The Cbl-b protein is a modular scaffold, with distinct domains that mediate its E3 ligase and adaptor functions.[10]

-

Tyrosine Kinase Binding (TKB) Domain: A highly conserved N-terminal region that recognizes and binds to specific phosphorylated tyrosine residues on target proteins, conferring substrate specificity.[2][10]

-

Linker/Helical (L) Region: A flexible region that connects the TKB and RING domains. Phosphorylation of key tyrosine residues within this linker is crucial for activating Cbl-b's E3 ligase function.[11]

-

RING Finger (RF) Domain: The catalytic core that recruits an E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin to the substrate bound by the TKB domain.[10][11]

-

Proline-Rich (PR) Region: Contains motifs that bind to SH3 domains of other signaling proteins, allowing Cbl-b to act as an adaptor or scaffolding protein.[2]

-

Ubiquitin-Associated (UBA) Domain: A C-terminal domain that interacts with ubiquitin, potentially playing a role in processivity or binding to already ubiquitinated proteins.[9][11]

References

- 1. CBLB | Cancer Genetics Web [cancer-genetics.org]

- 2. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]

- 8. Cblb Cbl proto-oncogene b [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. benchchem.com [benchchem.com]

- 11. Expression of CBLB in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

The Gatekeeper of Immune Activation: An In-depth Technical Guide to the Cbl-b E3 Ubiquitin Ligase Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, playing a pivotal role in maintaining immune homeostasis and preventing autoimmunity. By negatively regulating the activation of key immune cells, particularly T cells and Natural Killer (NK) cells, Cbl-b sets the threshold for immune responses. Its role in dampening anti-tumor immunity has positioned it as a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the molecular mechanisms of Cbl-b as an E3 ubiquitin ligase, its key substrates, and its function in critical signaling pathways. We present detailed experimental protocols for studying Cbl-b, quantitative data on its inhibition, and visual diagrams of its mechanism of action to facilitate further research and drug development.

Core Concepts of Cbl-b Function

Cbl-b is a member of the Casitas B-lineage lymphoma (Cbl) family of proteins, which also includes c-Cbl and Cbl-c. These proteins act as E3 ubiquitin ligases, enzymes that catalyze the final step in the ubiquitination cascade: the transfer of ubiquitin to a substrate protein.[1] This post-translational modification can alter the substrate's function, localization, or mark it for degradation by the proteasome.[1]

The structure of Cbl-b is integral to its function. It comprises several key domains:

-

Tyrosine Kinase Binding (TKB) Domain: This N-terminal domain recognizes and binds to specific phosphorylated tyrosine residues on target proteins.[2][3]

-

RING (Really Interesting New Gene) Finger Domain: This domain recruits ubiquitin-conjugating enzymes (E2) loaded with ubiquitin, facilitating the transfer of ubiquitin to the substrate.[2]

-

Proline-Rich (PR) Region: This region mediates interactions with various signaling and adaptor proteins containing SH3 domains.[2]

-

Ubiquitin-Associated (UBA) Domain: This C-terminal domain interacts with ubiquitin, potentially influencing the formation of polyubiquitin chains.[2]

Cbl-b's primary role is to act as a negative regulator, setting a high activation threshold for T cells. This ensures that T cell activation only occurs in the presence of two distinct signals: T-cell receptor (TCR) engagement and co-stimulation from receptors like CD28.[4] In the absence of co-stimulation, Cbl-b ubiquitinates key signaling molecules, leading to the attenuation of the T cell response and the induction of anergy.[4]

The Ubiquitination Cascade Mediated by Cbl-b

The ubiquitination process is a three-step enzymatic cascade:

-

E1 Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ligase (Cbl-b): Recognizes the specific substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate.[5]

Cbl-b in Key Signaling Pathways

T-Cell Receptor (TCR) Signaling

Cbl-b is a master negative regulator of TCR signaling.[6] In the absence of CD28 co-stimulation, Cbl-b targets several key components of the TCR signaling cascade for ubiquitination, thereby preventing T-cell activation.[4] Key substrates include PLC-γ1, PKC-θ, and the p85 subunit of PI3K.[1][7]

Growth Factor Receptor Signaling

Cbl-b also plays a role in regulating signaling from receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[8][9] Upon ligand binding, Cbl-b is recruited to the activated receptor and mediates its ubiquitination, leading to receptor internalization and degradation, thereby attenuating downstream signaling pathways.[10]

Quantitative Data

The following tables summarize key quantitative data related to Cbl-b activity and inhibition.

Table 1: Inhibitory Activity of Small Molecules against Cbl-b

| Compound | Assay Type | IC50 | Reference |

| Cbl-b-IN-11 | In Vitro (Biochemical) Cbl-b Autoubiquitination | 50 nM | [11] |

| Cbl-b-IN-11 | In Vitro (Biochemical) PLC-γ1 Ubiquitination | 75 nM | [11] |

| Cbl-b-IN-11 | Cell-Based (Jurkat T-cells) PLC-γ1 Ubiquitination | 150 nM | [11] |

| Ageliferins | In Vitro Enzymatic Assay | 18-35 µM | [12] |

| Agelasines W-Y | In Vitro Enzymatic Assay | > 50 µM | [12] |

| Unnamed Inhibitor Series | Biochemical Assay | Single-digit nM | [13] |

| HOT-A (HotSpot Therapeutics) | Biochemical Assay | 6 nM | [13] |

| NRX-3 | E2-Ub Transfer Assay | 12 µM | [14] |

| NRX-4 | E2-Ub Transfer Assay | 0.23 µM | [14] |

| NRX-5 | E2-Ub Transfer Assay | 0.092 µM | [14] |

| NRX-6 | E2-Ub Transfer Assay | 0.088 µM | [14] |

Table 2: Selectivity Profile of Cbl-b Inhibitor Cbl-b-IN-13

| Target Protein | Biochemical Potency (IC50, nM) | Binding Affinity (Kd, nM) | Cellular Target Engagement (EC50, nM) | Selectivity Fold (vs. Cbl-b) |

| Cbl-b | 15 | 25 | 150 | 1 |

| c-Cbl | 1,500 | 2,800 | >10,000 | 100 |

| Cbl-c | >10,000 | >10,000 | >10,000 | >667 |

Data is representative and compiled for illustrative purposes based on typical selectivity assays for Cbl-b inhibitors.[15]

Experimental Protocols

In Vitro Ubiquitination Assay

This assay is designed to directly measure the E3 ligase activity of Cbl-b and the effect of inhibitors on this activity in a cell-free system.[16]

Methodology:

-

Reagent Preparation:

-

Prepare a master mix containing ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., UbcH5b), ATP, and biotinylated ubiquitin in an appropriate reaction buffer.[17]

-

Prepare serial dilutions of the Cbl-b inhibitor (e.g., Cbl-b-IN-2) and a vehicle control (e.g., DMSO).[16]

-

Prepare a solution of recombinant Cbl-b protein.[16]

-

-

Reaction Setup (96-well or 384-well plate format):

-

Initiation and Incubation:

-

Detection:

-

Western Blot: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Resolve the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-ubiquitin antibody to visualize the ubiquitinated Cbl-b (autoubiquitination) or substrate. A dose-dependent decrease in the high molecular weight ubiquitin smear indicates inhibition.[11]

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Add TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody for Cbl-b and Cy5-labeled Ubiquitin). Read the plate on a TR-FRET compatible microplate reader. A decrease in the TR-FRET signal indicates inhibition of ubiquitination.[16]

-

Luminescence-based Assay (e.g., Lumit™ Immunoassay): Add detection reagents containing antibody-NanoBiT® subunit conjugates (e.g., anti-GST-SmBiT and Streptavidin-LgBiT for biotinylated ubiquitin). Add substrate and read luminescence. A decrease in luminescence indicates inhibition.[18]

-

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with Cbl-b within a cellular context.[19]

Methodology:

-

Sample Preparation:

-

Cell Lysis:

-

Pre-clearing (Optional but Recommended):

-

Immunoprecipitation:

-

Immune Complex Capture:

-

Add Protein A/G beads to each sample and incubate on a rotator for 1-2 hours at 4°C.[19]

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads multiple times with ice-cold wash buffer to remove non-specifically bound proteins.[19]

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads using a denaturing elution buffer (e.g., 1x Laemmli sample buffer) and boiling.[19]

-

Analyze the eluates by Western blotting using antibodies against expected interacting proteins. The presence of a band in the Cbl-b IP lane but not in the isotype control lane indicates a specific interaction.

-

In Vitro Kinase Assay for Cbl-b Substrate Phosphorylation

This assay is used to determine if a compound affects the phosphorylation of a Cbl-b substrate, which is often a prerequisite for Cbl-b-mediated ubiquitination.[20]

Methodology:

-

Reaction Setup:

-

Initiation and Incubation:

-

Detection (e.g., using ADP-Glo™ Kinase Assay):

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[20]

-

Measure luminescence using a plate reader. The luminescence signal is inversely proportional to kinase activity.[20]

-

-

Data Analysis:

-

Plot the luminescence signal against the compound concentration and calculate the IC50 value.[20]

-

Conclusion

Cbl-b stands as a pivotal negative regulator of immune activation, and its role as an E3 ubiquitin ligase provides a sophisticated mechanism for fine-tuning cellular signaling. The intricate interplay of its domains allows for the specific recognition and ubiquitination of a diverse range of substrates, thereby controlling the threshold of T-cell activation and the response to growth factors. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted functions of Cbl-b. A deeper understanding of its mechanism of action will undoubtedly pave the way for the development of novel immunotherapies that can harness the power of the immune system to combat cancer and other diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein tyrosine kinase regulation by ubiquitination: Critical roles of Cbl-family ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diverse ubiquitin codes in the regulation of inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c-Cbl and Cbl-b regulate T cell responsiveness by promoting ligand-induced TCR down-modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medium.com [medium.com]

- 8. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BIOCARTA_CBL_PATHWAY [gsea-msigdb.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. nurixtx.com [nurixtx.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. promega.com [promega.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Cbl-b Signaling Pathways in T-Cell Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of T-cell activation and a key architect of peripheral tolerance.[1][2] By setting the activation threshold of T-cells, Cbl-b ensures that immune responses are appropriately measured, preventing unwarranted reactions to self-antigens.[3][4] Its role is particularly crucial in the context of the "two-signal" model of T-cell activation, where it integrates signals from the T-cell receptor (TCR) and co-stimulatory molecules like CD28. Dysregulation of Cbl-b is implicated in autoimmune diseases and its targeted inhibition is an emerging strategy in cancer immunotherapy.[1][5] This guide provides a detailed examination of the Cbl-b signaling pathways in T-cell activation, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to Cbl-b in T-Cell Immunology

T-cell activation is a tightly controlled process initiated by the engagement of the TCR with a specific antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). This interaction, known as "Signal 1," is necessary but not sufficient for a productive T-cell response. A concurrent co-stimulatory signal, "Signal 2," predominantly delivered through the CD28 receptor on the T-cell binding to its ligands (CD80/CD86) on the APC, is essential for full activation, proliferation, and effector function.[3][6] In the absence of co-stimulation, TCR engagement alone can lead to a state of unresponsiveness known as anergy, a key mechanism of peripheral tolerance.[7][8]

Cbl-b, a member of the Casitas B-lineage lymphoma family of proteins, functions as a central gatekeeper in this process.[1][8] It is an E3 ubiquitin ligase, an enzyme that catalyzes the attachment of ubiquitin to substrate proteins, thereby marking them for various cellular fates, including proteasomal degradation, altered subcellular localization, or modified protein-protein interactions.[9][10] The E3 ligase activity of Cbl-b is essential for its negative regulatory function in T-cells.[10][11]

Mice deficient in Cbl-b exhibit a striking phenotype: their T-cells are hyperresponsive to TCR stimulation and can be activated in the absence of CD28 co-stimulation.[6][12] This leads to a breakdown of peripheral tolerance and a high susceptibility to autoimmune diseases.[1][8] Conversely, the enhanced T-cell activity in the absence of Cbl-b can be harnessed for therapeutic benefit, as Cbl-b knockout mice have been shown to spontaneously reject tumors.[10]

This guide will delve into the molecular mechanisms by which Cbl-b exerts its control over T-cell activation, focusing on its key substrates and its interplay with the central signaling pathways downstream of the TCR and CD28.

The Cbl-b Signaling Pathway in T-Cell Activation

Cbl-b's regulatory function is executed through the ubiquitination of a multitude of signaling intermediates. Upon TCR engagement without co-stimulation, Cbl-b is recruited to the immunological synapse and targets key positive regulators of T-cell activation.[13]

Regulation of Proximal TCR Signaling

Downstream of the TCR, Cbl-b targets several critical components of the proximal signaling complex. These include the TCR ζ-chain itself, as well as the protein tyrosine kinases (PTKs) Lck and ZAP-70.[13] By promoting the ubiquitination of these molecules, Cbl-b can lead to their clearance from the cell surface, effectively dampening the initial signal from the TCR.[14]

Another crucial target of Cbl-b is the guanine nucleotide exchange factor Vav1.[6][9] Vav1 is essential for the activation of downstream signaling pathways leading to calcium mobilization and cytoskeletal rearrangement. Cbl-b-mediated ubiquitination of Vav1 suppresses its activity, thereby inhibiting T-cell activation.[6]

Interplay with the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling axis is a central pathway in T-cell activation, promoting cell survival, proliferation, and metabolic reprogramming. Cbl-b negatively regulates this pathway through multiple mechanisms. One of its key substrates is the p85 regulatory subunit of PI3K.[15][16] Cbl-b-mediated ubiquitination of p85 is thought to be proteolysis-independent, instead preventing its recruitment to the TCR and CD28 signaling complexes.[15][16]

Furthermore, Cbl-b influences the PI3K pathway by regulating the activity of the phosphatase and tensin homolog (PTEN), a negative regulator of PI3K signaling.[9][17] Cbl-b inhibits the inactivation of PTEN, thereby maintaining a brake on the PI3K/Akt pathway.[17]

Modulation of Downstream Effector Pathways

Cbl-b also targets key effector molecules further downstream in the T-cell activation cascade. These include Phospholipase C-γ1 (PLC-γ1) and Protein Kinase C-θ (PKC-θ).[9] In anergic T-cells, Cbl-b ubiquitinates both PLC-γ1 and PKC-θ, leading to the suppression of calcium flux and the activation of transcription factors like NF-κB and AP-1, which are essential for the production of interleukin-2 (IL-2).[9]

The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell activation signaling pathways.

Quantitative Effects of Cbl-b on T-Cell Function

The absence of Cbl-b leads to quantifiable changes in T-cell proliferation, cytokine production, and the expression of activation markers. The following tables summarize key quantitative data from studies on Cbl-b deficient T-cells.

Table 1: Effect of Cbl-b Deficiency on T-Cell Proliferation

| Cell Type | Stimulation Condition | Parameter | Fold Change (Cbl-b-/- vs. WT) | Reference |

| CD4+ T-cells | anti-CD3 | Division Index | ~2 | [6] |

| CD4+ T-cells | Self-antigen | Expansion | Significantly Increased | [12] |

| CD8+ T-cells | anti-CD3/CD28 | Proliferation | Significantly Increased | [18] |

Table 2: Effect of Cbl-b Deficiency on Cytokine Production

| Cell Type | Stimulation Condition | Cytokine | Fold Change (Cbl-b-/- vs. WT) | Reference |

| CD4+ T-cells | anti-CD3/CD28 | IL-2 | Hyper-production | [19] |

| CD8+ T-cells | anti-CD3/CD28 | IFN-γ | Hyper-secretion | [18] |

| CD4+ T-cells | anti-CD3 | IL-2 | Increased | [20][21] |

| Th9 cells | In vitro differentiation | IL-9 | Increased | [16] |

Table 3: Effect of Cbl-b Deficiency on T-Cell Activation Markers

| Cell Type | Stimulation Condition | Activation Marker | Observation in Cbl-b-/- T-cells | Reference |

| CD4+ T-cells | anti-CD3 | CD25 | Increased expression | [19][21] |

| CD4+ T-cells | anti-CD3 | CD71 | Increased expression | [21] |

| CD8+ T-cells | anti-CD3/CD28 | CD25 | Higher expression | [18] |

Experimental Protocols for Studying Cbl-b Function

Investigating the role of Cbl-b in T-cell activation involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Identify Cbl-b Interacting Proteins

This protocol is designed to isolate Cbl-b and its interacting protein partners from T-cell lysates.

Materials:

-

T-cells (e.g., primary human or mouse T-cells, or a T-cell line like Jurkat)

-

Stimulating agents (e.g., anti-CD3/CD28 antibodies)

-

Ice-cold PBS

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors

-

Anti-Cbl-b antibody for immunoprecipitation

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 1x Laemmli sample buffer for denaturing elution)

Procedure:

-

Cell Culture and Stimulation: Culture T-cells to the desired density. If studying induced interactions, stimulate the cells with anti-CD3/CD28 antibodies for an appropriate time. Include an unstimulated control.

-

Cell Lysis:

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse the cells in ice-cold Co-IP Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add Protein A/G beads to the clarified lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-Cbl-b antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

-

Incubate on a rotator for 4 hours to overnight at 4°C.

-

-

Immune Complex Capture:

-

Add Protein A/G beads to each immunoprecipitation reaction and incubate on a rotator for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Resuspend the beads in Wash Buffer and wash several times to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add 1x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the protein complexes.

-

-

Analysis:

-

The eluted proteins can be analyzed by Western blotting using antibodies against suspected interacting partners.

-

In Vitro Ubiquitination Assay

This assay measures the E3 ligase activity of Cbl-b by detecting its autoubiquitination.

Materials:

-

Recombinant Cbl-b protein

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., Ube2d2)

-

Biotinylated ubiquitin

-

ATP

-

Assay Buffer (e.g., Tris-HCl buffer with DTT and MgCl2)

-

Detection reagents (e.g., for a luminescence-based assay)

Procedure:

-

Reaction Setup: In a microplate, combine the Assay Buffer, recombinant Cbl-b, E1, E2, and biotinylated ubiquitin.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Detection: Add detection reagents that recognize the biotinylated ubiquitin attached to Cbl-b. The signal generated is proportional to the E3 ligase activity of Cbl-b.

T-Cell Proliferation Assay

This assay quantifies the proliferation of T-cells in response to stimulation.

Materials:

-

Isolated T-cells

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Complete cell culture medium

-

96-well round-bottom plate

-

Anti-CD3 and anti-CD28 antibodies

-

Flow cytometer

Procedure:

-

Labeling: Label the T-cells with a cell proliferation dye according to the manufacturer's instructions.

-

Plating and Stimulation: Plate the labeled T-cells in a 96-well plate pre-coated with anti-CD3 antibody and in the presence of soluble anti-CD28 antibody.

-

Incubation: Culture the cells for 4-5 days.

-

Analysis: Harvest the cells and analyze by flow cytometry. With each cell division, the fluorescence intensity of the dye is halved, allowing for the quantification of proliferation.

Flow Cytometry for T-Cell Activation Markers

This protocol is for the detection of cell surface activation markers such as CD25 and CD69.[3][11]

Materials:

-

Stimulated and unstimulated T-cells

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69)

-

Flow cytometer

Procedure:

-

Harvest and Wash: Harvest the T-cells and wash them with FACS buffer.

-

Staining: Resuspend the cells in FACS buffer containing the fluorescently labeled antibodies and incubate for 30 minutes at 4°C in the dark.

-

Wash: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Acquisition and Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. The percentage of cells expressing the activation markers can be determined by gating on the T-cell populations of interest.

Cbl-b as a Therapeutic Target

The profound effect of Cbl-b on T-cell activation has made it an attractive target for therapeutic intervention.

Autoimmune Diseases

Given that Cbl-b deficiency leads to autoimmunity, enhancing Cbl-b function could be a therapeutic strategy for autoimmune diseases. Small molecules that potentiate Cbl-b's E3 ligase activity or stabilize its expression could help to restore immune tolerance.

Cancer Immunotherapy

Conversely, inhibiting Cbl-b is a promising approach in cancer immunotherapy.[5] By lowering the T-cell activation threshold, Cbl-b inhibitors can enhance the ability of T-cells to recognize and eliminate tumor cells. This is particularly relevant in the tumor microenvironment, where T-cells are often in an exhausted or anergic state. Cbl-b inhibition can potentially reverse T-cell exhaustion and synergize with other immunotherapies such as checkpoint blockade.

Conclusion

Cbl-b is a master regulator of T-cell activation, acting as a crucial checkpoint to prevent inappropriate immune responses. Its role as an E3 ubiquitin ligase allows it to control a wide array of signaling molecules downstream of the TCR and co-stimulatory receptors. A thorough understanding of the Cbl-b signaling pathways is essential for researchers in immunology and for the development of novel therapeutics for autoimmune diseases and cancer. This guide provides a comprehensive overview of the current knowledge on Cbl-b in T-cell activation, offering a valuable resource for the scientific community. The continued investigation into the intricate mechanisms of Cbl-b regulation and function will undoubtedly pave the way for innovative therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. miltenyibiotec.com [miltenyibiotec.com]

- 5. promega.com [promega.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative interactomics in primary T cells unveils TCR signal diversification extent and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 10. rupress.org [rupress.org]

- 11. Mouse T Lymphocyte Activation Antibody Cocktail, with Isotype Control PE-Cy™7 CD25, PE CD69, and APC CD3e [bdbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medrxiv.org [medrxiv.org]

- 16. Tumor rejection in Cblb−/− mice depends on IL-9 and Th9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Role of Cbl-b in Immune Tolerance and Anergy: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, fundamentally governing the threshold for immune cell activation.[1][2][3] By targeting key signaling proteins for ubiquitination and subsequent degradation or functional alteration, Cbl-b is essential for establishing and maintaining peripheral T cell tolerance and inducing T cell anergy.[4][5][6] Its role as a gatekeeper prevents excessive immune responses and autoimmunity.[7][8] Mice deficient in Cbl-b exhibit hyper-proliferative T cells, develop spontaneous autoimmune diseases, and show enhanced anti-tumor immunity.[4][8][9] This positions Cbl-b as a compelling therapeutic target for modulating immune responses in contexts ranging from cancer immunotherapy, where its inhibition is sought, to autoimmune disorders, where its activity is crucial.[10][11][12] This guide provides an in-depth exploration of the molecular mechanisms of Cbl-b, its role in signaling pathways, key experimental data, and methodologies for its study.

Molecular Profile of Cbl-b

Cbl-b is a member of the highly conserved Cbl family of proteins, which also includes c-Cbl and Cbl-3.[2][7] These proteins function as both E3 ubiquitin ligases and molecular adaptors.[7][13] The specificity of the ubiquitin system relies on E3 ligases like Cbl-b to recognize and bind to specific substrate proteins, facilitating the transfer of ubiquitin.[14]

Structural Domains:

-

Tyrosine Kinase Binding (TKB) Domain: This N-terminal domain recognizes and binds to phosphorylated tyrosine residues on target proteins, conferring substrate specificity.[2][15]

-

RING Finger (RF) Domain: The "Really Interesting New Gene" finger domain is essential for the E3 ligase activity. It recruits the E2 ubiquitin-conjugating enzyme to catalyze the transfer of ubiquitin to the substrate.[2][14] The catalytic function of the RING finger domain is indispensable for the negative regulation of T cells.[16][17][18]

-

Proline-Rich (PR) Region: Mediates interactions with SH3 domain-containing proteins.[8][15]

-

Ubiquitin-Associated (UBA) Domain: Allows Cbl-b to bind to polyubiquitinated proteins.[8][15]

Phosphorylation of key residues, such as Y363, regulates Cbl-b's E3 ligase activity by causing a conformational change that unmasks the RING domain, allowing it to bind to E2 enzymes.[2][19]

The Central Role of Cbl-b in T Cell Anergy

T cell anergy is a state of functional unresponsiveness induced when a T cell's T cell receptor (TCR) is engaged in the absence of co-stimulatory signals (like those from CD28).[4][20] This is a critical mechanism for peripheral tolerance, preventing the activation of self-reactive T cells.

Cbl-b is a master regulator of this process. Tolerizing signals, such as TCR stimulation without CD28 co-stimulation, lead to the upregulation of Cbl-b expression.[4][5] This is driven by the activation of transcription factors like Egr-2 and Egr-3.[4][9] Once expressed at high levels, Cbl-b establishes the anergic state by ubiquitinating and inhibiting multiple downstream signaling molecules essential for T cell activation.[2][20] Cbl-b-deficient T cells are resistant to anergy induction both in vitro and in vivo.[4][5]

Signaling Pathway in T Cell Anergy

During anergy induction, Cbl-b targets several key components of the TCR signaling cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cbl-b and Itch: Key regulators of peripheral T cell tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential role of the E3 ubiquitin ligase Cbl-b in T cell anergy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Regulation of peripheral T cell tolerance by the E3 ubiquitin ligase Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. Cbl and Cbl-b in T-cell regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Essential Role of E3 Ubiquitin Ligase Activity in Cbl-b–Regulated T Cell Functions | Semantic Scholar [semanticscholar.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Essential role of E3 ubiquitin ligase activity in Cbl-b-regulated T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. rupress.org [rupress.org]

An In-depth Technical Guide to Cbl-b Substrates and Interacting Proteins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, playing a pivotal role in maintaining immune homeostasis and preventing autoimmunity. By catalyzing the ubiquitination of key signaling proteins, Cbl-b sets the activation threshold for various immune cells, most notably T lymphocytes. Its dysregulation is implicated in autoimmune diseases and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Cbl-b's substrates and interacting proteins, the signaling pathways they modulate, detailed experimental protocols for their study, and a summary of available quantitative data.

Core Concepts: Cbl-b Structure and Function

Cbl-b is a member of the Casitas B-lineage lymphoma (Cbl) family of proteins, which also includes c-Cbl and Cbl-c. These proteins act as both E3 ubiquitin ligases and adaptor proteins. Cbl-b's function is intrinsically linked to its multi-domain structure:

-

Tyrosine Kinase Binding (TKB) Domain: This N-terminal domain recognizes and binds to specific phosphorylated tyrosine residues on substrate proteins, conferring substrate specificity.

-

RING (Really Interesting New Gene) Finger Domain: This domain recruits ubiquitin-charged E2 conjugating enzymes, catalyzing the transfer of ubiquitin to the substrate.

-

Proline-Rich Region (PRR): This region mediates interactions with SH3 domain-containing proteins, facilitating the assembly of larger signaling complexes.

-

Ubiquitin-Associated (UBA) Domain: Located at the C-terminus, this domain binds to ubiquitin chains and is involved in the dimerization of Cbl-b.

Cbl-b-mediated ubiquitination can lead to various cellular outcomes for the substrate protein, including proteasomal degradation, altered subcellular localization, or modulation of protein-protein interactions. The type of ubiquitin linkage (e.g., K48-linked for proteasomal degradation or K63-linked for signaling roles) further dictates the functional consequence.[1][2]

Cbl-b Substrates and Interacting Proteins

Cbl-b interacts with a multitude of proteins to regulate a wide array of cellular processes, primarily in the immune system. These interactions are often phosphorylation-dependent and can be transient.

Key Substrates of Cbl-b

Cbl-b targets a diverse range of signaling proteins for ubiquitination. The functional outcome of this modification is context-dependent and does not always lead to degradation.[3] A summary of key substrates and their associated signaling pathways is presented below.

| Substrate/Interactor | Primary Cellular Context | Signaling Pathway | Functional Consequence of Cbl-b Interaction | References |

| Syk | B cells, Dendritic Cells | B-cell receptor (BCR) signaling, C-type lectin receptor signaling | Ubiquitination and proteasomal degradation, terminating signaling.[1][4][5] | |

| PLC-γ1 / PLC-γ2 | T cells, B cells | T-cell receptor (TCR) and BCR signaling | Ubiquitination leading to attenuated calcium mobilization and downstream signaling.[1][6][7] | |

| PIK3R1 (p85 of PI3K) | T cells | CD28 co-stimulatory signaling | Ubiquitination prevents recruitment to CD28, inhibiting the PI3K-Akt pathway.[6][8][9][10] | |

| Vav1 | T cells | TCR and CD28 signaling, actin cytoskeleton reorganization | Cbl-b inhibits Vav1 activation, suppressing cytoskeletal rearrangement and TCR clustering.[1][11][12] | |

| Grb2 | B cells, other cell types | Receptor Tyrosine Kinase (RTK) signaling | Cbl-b can mediate the degradation of Grb2, impacting downstream signaling cascades.[1] | |

| Crk-L | T cells | TCR signaling, cell adhesion | Cbl-b-mediated ubiquitination affects the association of Crk-L with C3G, modulating Rap1 activation.[1] | |

| PKC-θ | T cells | TCR signaling, T-cell anergy | Targeted for ubiquitination in anergic T cells, contributing to the unresponsive state.[1][6] | |

| CD3ζ | T cells | TCR signaling | Cbl-b mediates Lys33-linked polyubiquitination, which prevents CD3ζ phosphorylation.[11] | |

| IRS-1 | Muscle cells | Insulin-like Growth Factor 1 (IGF-1) signaling | Cbl-b mediates the ubiquitination and degradation of IRS-1, contributing to muscle atrophy.[13] |

Quantitative Data on Cbl-b Interactions

While extensive qualitative data exists, quantitative data such as binding affinities (Kd) and detailed degradation kinetics remain sparse in the literature. The following table summarizes available quantitative information for Cbl-b inhibitors, which indirectly reflects the potential for high-affinity interactions with Cbl-b.

| Compound | Assay Type | Target | Potency (IC50/Kd) | Reference |

| Cbl-b-IN-11 | In Vitro Ubiquitination (TR-FRET) | Cbl-b (Autoubiquitination) | 50 nM (IC50) | [14] |

| Cbl-b-IN-11 | In Vitro Ubiquitination (Western Blot) | PLC-γ1 | 75 nM (IC50) | [14] |

| Cbl-b-IN-11 | Cell-Based Ubiquitination | PLC-γ1 | 150 nM (IC50) | [14] |

Fluorescence polarization assays have been developed to screen for inhibitors of the Cbl-TKB domain, indicating a method to quantify binding affinities.[15]

Signaling Pathways Regulated by Cbl-b

Cbl-b is a central hub in several critical signaling pathways, acting as a gatekeeper to prevent aberrant cellular activation.

T-Cell Receptor (TCR) and CD28 Co-stimulatory Signaling

In T cells, Cbl-b is a master negative regulator of activation. In the absence of a co-stimulatory signal from CD28, Cbl-b is active and ubiquitinates key components of the TCR signaling cascade, such as PLC-γ1 and the p85 subunit of PI3K, leading to T-cell anergy or tolerance.[1][6] Upon CD28 engagement, Cbl-b itself is ubiquitinated and degraded, thus lowering the threshold for T-cell activation.[16]

References

- 1. Cbl-b Negatively Regulates B Cell Antigen Receptor Signaling in Mature B Cells through Ubiquitination of the Tyrosine Kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openalex.org [openalex.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Syk-binding Ubiquitin Ligase c-Cbl Mediates Signaling-dependent B Cell Receptor Ubiquitination and B Cell Receptor-mediated Antigen Processing and Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolysis-independent regulation of PI3K by Cbl-b-mediated ubiquitination in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cbl-b negatively regulates B cell antigen receptor signaling in mature B cells through ubiquitination of the tyrosine kinase Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Cbl-b, a RING-type E3 ubiquitin ligase, targets phosphatidylinositol 3-kinase for ubiquitination in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cbl-mediated ubiquitinylation and negative regulation of Vav - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cbl-b, a member of the Sli-1/c-Cbl protein family, inhibits Vav-mediated c-Jun N-terminal kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. researchgate.net [researchgate.net]

- 15. High-throughput fluorescence polarization assay to identify inhibitors of Cbl(TKB)-protein tyrosine kinase interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

The E3 Ubiquitin Ligase Cbl-b: A Master Regulator of Cellular Physiology Across Diverse Cell Lineages

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b), a member of the Cbl family of E3 ubiquitin ligases, has emerged as a critical intracellular checkpoint protein that fine-tunes a vast array of cellular processes. Predominantly expressed in hematopoietic cells, Cbl-b is a master regulator of immune cell activation and tolerance, playing a pivotal role in preventing autoimmunity. Its influence, however, extends beyond the immune system, encompassing key functions in bone homeostasis and potentially in cancer progression. By targeting a multitude of signaling molecules for ubiquitination, Cbl-b effectively sets the activation threshold for various cellular responses. This technical guide provides a comprehensive overview of the physiological functions of Cbl-b in different cell types, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and therapeutic development.

Cbl-b in T Lymphocytes: The Gatekeeper of Adaptive Immunity

Cbl-b is a crucial non-redundant negative regulator of T-cell activation. It establishes the threshold for T-cell receptor (TCR) signaling and is essential for maintaining peripheral tolerance.

Key Functions:

-

Negative Regulation of TCR Signaling: In the absence of co-stimulatory signals (like CD28), Cbl-b is recruited to the TCR signaling complex where it ubiquitinates key downstream effectors, including PLC-γ1, Vav1, and the p85 subunit of PI3K. This ubiquitination leads to their degradation or functional inactivation, thereby preventing T-cell activation and inducing a state of anergy.

-

Requirement for Co-stimulation: The absence of Cbl-b bypasses the need for CD28 co-stimulation for T-cell proliferation and IL-2 production. This highlights its central role in integrating signals from both the TCR and co-stimulatory molecules.

-

Regulation of Cytokine Production: Cbl-b-deficient T cells exhibit hyper-production of various cytokines upon stimulation.

Signaling Pathway in T Cells:

Caption: Cbl-b negatively regulates TCR and CD28 signaling pathways in T cells.

Quantitative Data on Cbl-b Function in T Cells:

| Parameter Measured | Cell Type | Condition | Effect of Cbl-b Deficiency/Inhibition | Fold Change/Percentage Change | Reference(s) |

| IL-2 Production | CD4+ T cells | Anti-CD3 stimulation | Increased | ~10-fold increase | [1] |

| IFN-γ Production | CD8+ T cells | TCR stimulation | Increased | ~1,000-fold increase | [2] |

| T Cell Proliferation | CD4+ T cells | Anti-CD3 stimulation without anti-CD28 | Increased | Significantly higher | [3] |

| Resistance to Treg Suppression | CD4+ T cells | Co-culture with Tregs | Increased | Resistant to suppression | [4] |

Cbl-b in Natural Killer (NK) Cells: Unleashing Innate Antitumor Immunity

Cbl-b acts as an intracellular checkpoint in NK cells, restraining their cytotoxic potential and cytokine production.

Key Functions:

-

Negative Regulation of Activating Receptors: Cbl-b is implicated in the negative regulation of signaling downstream of NK cell activating receptors.

-

Control of Cytotoxicity: Inhibition or genetic deletion of Cbl-b enhances the cytotoxic activity of NK cells against tumor target cells.

-

Modulation of Cytokine Production: Cbl-b deficiency leads to increased production of effector cytokines such as IFN-γ upon activation.

Signaling Pathway in NK Cells:

Caption: Cbl-b negatively regulates NK cell activation and effector functions.

Quantitative Data on Cbl-b Function in NK Cells:

| Parameter Measured | Cell Type | Condition | Effect of Cbl-b Deficiency/Inhibition | Fold Change/Percentage Change | Reference(s) |

| Cytotoxicity against RPMI8226 cells | Placental CD34+ derived NK cells | E:T ratio of 20:1 | Increased | ~1.5-fold increase in specific lysis | [5][6] |

| Cytotoxicity against U266 cells | Placental CD34+ derived NK cells | E:T ratio of 20:1 | Increased | ~1.7-fold increase in specific lysis | [5][6] |

| IFN-γ Production | Primary human NK cells | IL-15 stimulation | Increased | Significantly higher | [7] |

| CD107a Degranulation | Primary human NK cells | Co-culture with target cells | Increased | Enhanced | [7] |

Cbl-b in B Lymphocytes: Modulating Humoral Immunity

Cbl-b plays a negative regulatory role in B-cell antigen receptor (BCR) signaling, thereby influencing B-cell activation and antibody responses.

Key Functions:

-

Attenuation of BCR Signaling: Cbl-b targets the tyrosine kinase Syk for ubiquitination, leading to its degradation and subsequent dampening of BCR signaling.

-

Regulation of B-cell Activation: In the absence of Cbl-b, B cells exhibit sustained phosphorylation of key signaling molecules, prolonged calcium mobilization, and increased expression of activation markers like CD69 upon BCR engagement.

-

Control of Antibody Production: Cbl-b deficiency can lead to enhanced thymus-dependent antibody responses.

Signaling Pathway in B Cells:

Caption: Cbl-b negatively regulates BCR signaling by targeting Syk for ubiquitination.

Quantitative Data on Cbl-b Function in B Cells:

| Parameter Measured | Cell Type | Condition | Effect of Cbl-b Deficiency/Inhibition | Observation | Reference(s) |

| Syk Phosphorylation | B cells | BCR cross-linking | Sustained | Prolonged phosphorylation in Cbl-b-/- cells | [8][9] |

| PLC-γ2 Phosphorylation | B cells | BCR cross-linking | Sustained | Prolonged phosphorylation in Cbl-b-/- cells | [8] |

| CD69 Surface Expression | B cells | BCR cross-linking | Increased | Higher expression in Cbl-b-/- cells | [8] |

| Calcium Mobilization | B cells | BCR cross-linking | Prolonged | Sustained Ca²⁺ influx in Cbl-b-/- cells | [8] |

Cbl-b in Myeloid Cells: Regulating Innate Immunity and Inflammation

Cbl-b plays diverse roles in myeloid cells, including dendritic cells, macrophages, and mast cells, by modulating their activation, differentiation, and effector functions.

Dendritic Cells (DCs)

Cbl-b, in conjunction with c-Cbl, is crucial for maintaining the homeostasis and immune quiescence of DCs.

Key Functions:

-

Regulation of DC Homeostasis: DC-specific deletion of both Cbl and Cbl-b leads to a marked expansion of conventional DC subsets.

-

Control of Cytokine Production: Cbl-b deficiency in DCs can lead to increased production of pro-inflammatory cytokines upon TLR stimulation.

Macrophages

Cbl-b regulates macrophage activation and function in response to various stimuli.

Key Functions:

-

Negative Regulation of TLR Signaling: Cbl-b can suppress Toll-like receptor 4 (TLR4) signaling by promoting its ubiquitination and degradation.

-

Control of Inflammatory Responses: Cbl-b deficiency can exacerbate inflammatory responses, as seen in models of obesity-induced insulin resistance where macrophage activation is heightened.

Mast Cells

Cbl-b is a potent negative regulator of IgE-mediated mast cell activation.

Key Functions:

-

Inhibition of Degranulation: Cbl-b negatively regulates signaling pathways leading to mast cell degranulation.

-

Suppression of Cytokine Production: Cbl-b deficiency leads to a dramatic increase in the production of pro-inflammatory cytokines such as TNF-α and IL-6 upon IgE receptor activation.

Cbl-b in Other Cell Types

The functional significance of Cbl-b extends to non-hematopoietic cells, including osteoclasts and fibroblasts.

Osteoclasts

Cbl-b plays a unique and critical role in downregulating the bone-resorbing activity of osteoclasts.

Key Functions:

-

Negative Regulation of Bone Resorption: Cbl-b deficiency leads to increased bone resorption by osteoclasts, resulting in an osteopenic phenotype in mice.

-

Modulation of RANKL Signaling: Cbl-b negatively regulates signaling pathways downstream of the RANK receptor, a key regulator of osteoclast differentiation and function.

Quantitative Data on Cbl-b Function in Osteoclasts:

| Parameter Measured | Cell Type | Condition | Effect of Cbl-b Deficiency | Fold Change/Percentage Change | Reference(s) |

| Bone Resorption Area | Osteoclasts | In vitro pit assay | Increased | ~2.5-fold increase | [10][11] |

| Serum CTX Levels | Mice | In vivo | Increased | Significantly higher | [12] |

Fibroblasts

Cbl-b is involved in the negative regulation of signaling by the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase that binds collagen.

Key Functions:

-

Ubiquitination and Degradation of DDR2: Cbl-b promotes the ubiquitination and subsequent degradation of activated DDR2.

-

Regulation of MMP-13 Production: By downregulating DDR2 signaling, Cbl-b can suppress the production of matrix metalloproteinase-13 (MMP-13), an enzyme involved in extracellular matrix remodeling.

Eosinophils and Neutrophils

The specific role of Cbl-b in eosinophils is not well-defined in the current literature, representing an area for future investigation. In neutrophils, Cbl-b appears to have a minimal role in phagocytosis but may contribute to their activation during certain infections.

Cancer Cells

The role of Cbl-b in cancer is complex and context-dependent. In some cancers, low Cbl-b expression is associated with increased tumor invasion and metastasis. Cbl-b can also influence anti-tumor immunity by regulating T cell and NK cell responses.

Experimental Protocols

In Vitro T-Cell Activation Assay

Objective: To assess the effect of Cbl-b inhibition on T-cell activation by measuring the upregulation of activation markers.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well.

-

Inhibitor Treatment: Prepare a 2x stock solution of a Cbl-b inhibitor (e.g., Cbl-b-IN-7) at various concentrations. Add 50 µL of the inhibitor stock to the respective wells. Add vehicle control (e.g., DMSO) to control wells.

-

Stimulation: Prepare a 4x stock of anti-CD3 antibody (e.g., clone OKT3). Add 50 µL to achieve a final concentration of 1 µg/mL. For co-stimulation, anti-CD28 antibody can be added.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Staining and Analysis: Harvest cells and stain with fluorescently-conjugated antibodies against CD3, CD4, CD8, CD69, and CD25. Analyze by flow cytometry. Gate on CD4+ or CD8+ T-cell populations and quantify the percentage of cells expressing the activation markers CD69 and CD25.[13]

NK Cell Cytotoxicity Assay

Objective: To measure the ability of NK cells to kill target tumor cells and assess the impact of Cbl-b inhibition.

Methodology:

-

Effector Cell Preparation: Isolate primary NK cells from PBMCs or use an NK cell line (e.g., NK-92).

-

Target Cell Preparation: Culture a target cell line susceptible to NK cell-mediated lysis (e.g., K562). Label the target cells with a fluorescent dye such as CFSE to distinguish them from effector cells.

-

Inhibitor Pre-treatment: Pre-incubate the NK cells with a Cbl-b inhibitor (e.g., Cbl-b-IN-2) or vehicle control for 4-24 hours.

-

Co-culture: Co-culture the pre-treated NK cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well U-bottom plate.

-

Incubation: Incubate the co-culture for 4 hours at 37°C.

-

Staining and Analysis: After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) that enters dead cells. Analyze the samples by flow cytometry. Gate on the CFSE-positive target cell population and quantify the percentage of dead (viability dye-positive) target cells.[14][15]

In Vitro Ubiquitination Assay

Objective: To measure the E3 ligase activity of Cbl-b, often by detecting its autoubiquitination.

Methodology:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine recombinant human E1 enzyme (UBE1), E2 enzyme (e.g., UBE2D2/UbcH5b), recombinant human Cbl-b, and ubiquitin (often biotinylated) in a reaction buffer containing ATP.

-

Inhibitor Addition: Add the Cbl-b inhibitor of interest at various concentrations or a vehicle control.

-

Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes to allow the ubiquitination reaction to proceed.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C.

-

Analysis: Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using an anti-ubiquitin antibody or streptavidin-HRP (for biotinylated ubiquitin) to detect the high molecular weight smear characteristic of polyubiquitination. The intensity of this smear is indicative of Cbl-b's E3 ligase activity.[16][17][18]

Macrophage Phagocytosis Assay

Objective: To quantify the phagocytic capacity of macrophages.

Methodology:

-

Macrophage Preparation: Differentiate bone marrow-derived macrophages (BMDMs) from mouse bone marrow cells by culturing with M-CSF for several days, or use a macrophage cell line like RAW264.7.

-

Target Preparation: Prepare fluorescently labeled targets, such as pHrodo-conjugated zymosan particles or fluorescently labeled bacteria (e.g., GFP-expressing E. coli).

-

Phagocytosis: Add the fluorescent targets to the cultured macrophages and incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Washing: Thoroughly wash the cells to remove any non-phagocytosed targets.

-

Analysis: Analyze the macrophages by flow cytometry or fluorescence microscopy to quantify the percentage of fluorescent macrophages and the mean fluorescence intensity, which correspond to the phagocytic activity.[19][20][21][22][23]

Osteoclast Resorption Pit Assay

Objective: To measure the bone-resorbing activity of osteoclasts in vitro.

Methodology:

-

Osteoclast Differentiation: Culture bone marrow-derived macrophages or spleen cells on bone or dentin slices in the presence of M-CSF and RANKL to differentiate them into mature osteoclasts.

-

Resorption: Allow the mature osteoclasts to resorb the mineralized substrate for a defined period (e.g., 48 hours).

-

Cell Removal: Remove the osteoclasts from the slices by sonication or treatment with bleach.

-

Pit Visualization: Stain the slices with a dye such as toluidine blue, which will stain the resorbed areas (pits).

-

Quantification: Capture images of the stained slices using a microscope and quantify the total area of the resorption pits using image analysis software (e.g., ImageJ). The resorbed area is a direct measure of osteoclast activity.[10][24][25][26][27]

Conclusion and Future Directions

Cbl-b stands as a multifaceted regulator of cellular physiology with profound implications for immunology, bone biology, and oncology. Its well-established role as a negative regulator of immune cell activation has positioned it as a prime target for cancer immunotherapy, with the potential to unleash potent anti-tumor responses. Furthermore, the unique function of Cbl-b in osteoclasts suggests that targeting this E3 ligase could offer novel therapeutic strategies for bone disorders characterized by excessive resorption.

Future research should focus on elucidating the precise molecular mechanisms of Cbl-b regulation and substrate recognition in different cellular contexts. A deeper understanding of its role in less-studied cell types, such as eosinophils, and its intricate involvement in the tumor microenvironment will be crucial for the development of highly specific and effective Cbl-b-targeted therapies. The continued development of potent and selective small molecule inhibitors of Cbl-b holds great promise for translating our fundamental knowledge of this critical E3 ligase into innovative treatments for a range of human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. CBLB Deficiency in Human CD4+ T Cells Results in Resistance to T Regulatory Suppression through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. benchchem.com [benchchem.com]

- 8. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cbl-b negatively regulates B cell antigen receptor signaling in mature B cells through ubiquitination of the tyrosine kinase Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Loss of Cbl-b Increases Osteoclast Bone-Resorbing Activity and Induces Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Loss of Cbl-b increases osteoclast bone-resorbing activity and induces osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Loss of Cbl–PI3K Interaction Enhances Osteoclast Survival due to p21-Ras Mediated PI3K Activation Independent of Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocols — The Fleischman Lab [mpnlab.org]

- 21. discover.library.noaa.gov [discover.library.noaa.gov]

- 22. static1.squarespace.com [static1.squarespace.com]

- 23. Macrophage Phagocytosis Assay [protocols.io]

- 24. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Cbl-b Knockout Mouse: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Casitas B-lineage lymphoma b (Cbl-b) protein, an E3 ubiquitin ligase, has emerged as a critical negative regulator of immune responses. Its role as a key checkpoint in T-cell activation and tolerance has positioned it as a significant target in immuno-oncology and for the study of autoimmune diseases. The Cbl-b knockout (Cbl-b-/-) mouse model has been instrumental in elucidating the in vivo functions of this protein. These mice exhibit a complex phenotype characterized by a hyper-responsive immune system, enhanced anti-tumor immunity, and notable metabolic alterations. This technical guide provides a comprehensive overview of the Cbl-b knockout mouse phenotype, detailing its immunological, oncological, and metabolic characteristics. It includes structured quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a foundational resource for researchers in the field.

Core Concepts of Cbl-b Signaling

Cbl-b is a member of the Cbl family of proteins that function as E3 ubiquitin ligases, which are essential for negatively regulating signals from various cell-surface receptors, particularly those with intrinsic or associated tyrosine kinase activity.[1] The primary function of Cbl-b is to attenuate intracellular signaling cascades to prevent excessive or inappropriate cellular activation.[1] Structurally, Cbl-b contains an N-terminal tyrosine kinase binding (TKB) domain, a RING finger (RF) domain that confers its E3 ligase activity, a proline-rich (PR) domain, and a C-terminal ubiquitin-associated (UBA) domain.[1] The TKB domain binds to phosphorylated tyrosine residues on target proteins, bringing the RING finger domain in proximity to catalyze the transfer of ubiquitin to the substrate.[1]

Immunological Phenotype of Cbl-b Knockout Mice

The most striking characteristic of Cbl-b knockout mice is their hyper-responsive immune phenotype. These mice are highly susceptible to autoimmunity and demonstrate enhanced resistance to infections.[1][2]

T-Cell Hyperactivation and Lowered Activation Threshold

T-cells from Cbl-b-/- mice have a significantly lower activation threshold and are resistant to anergy induction.[1] They do not require the co-stimulatory signal from CD28 for proliferation and IL-2 production.[3][4] This is a critical deviation from the normal "two-signal" requirement for T-cell activation.

Spontaneous Autoimmunity

Depending on the genetic background, Cbl-b deficient mice develop spontaneous autoimmunity, which is characterized by the production of auto-antibodies and the infiltration of activated T and B lymphocytes into multiple organs.[2] This can lead to parenchymal damage, for example, in the submandibular gland.[2] Furthermore, Cbl-b-/- mice are highly susceptible to experimentally induced autoimmune diseases like experimental autoimmune encephalomyelitis (EAE).[2]

Altered T-Helper Cell Differentiation

Cbl-b plays a role in regulating T-helper cell differentiation. Cbl-b-/- mice exhibit aberrant Th2 and Th9 responses, leading to increased airway inflammation in models of allergic asthma.[3] This is, in part, due to the targeting of Stat6 for ubiquitination and degradation by Cbl-b.[3][5]

Resistance to Regulatory T-Cell (Treg) Suppression

Effector T-cells from Cbl-b knockout mice are resistant to the suppressive effects of regulatory T-cells (Tregs).[6][7] This resistance contributes to their overall hyper-responsive state and enhanced anti-tumor immunity.

Oncological Phenotype of Cbl-b Knockout Mice

The hyperactive immune system of Cbl-b knockout mice translates into potent anti-tumor immunity. These mice are capable of rejecting both transplanted and spontaneous tumors.[4][8]

Rejection of Transplanted and Spontaneous Tumors

Cbl-b-/- mice efficiently reject inoculated tumors, including E.G7 and EL4 lymphomas, which do not express the B7 co-stimulatory ligands necessary for activating wild-type T-cells.[8] Furthermore, introducing a Cbl-b deficiency into tumor-prone mouse models, such as ataxia telangiectasia mutated–deficient mice, significantly reduces the incidence of spontaneous thymic lymphomas.[8][9]

Role of CD8+ T-Cells and NK Cells